(4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
Beschreibung
BenchChem offers high-quality (4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[4-(pyridin-4-ylmethyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)31-16-3-1-15(2-4-16)29-25-17(24-26-29)18(30)28-11-9-27(10-12-28)13-14-5-7-23-8-6-14/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSBCZKEJADEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring a piperazine ring, a pyridine moiety, and a tetrazole group. The trifluoromethoxy substitution on the phenyl ring enhances its lipophilicity, which may influence its biological interactions.
Research indicates that compounds containing piperazine and pyridine derivatives often exhibit various biological activities due to their ability to interact with multiple biological targets. In particular:
- CYP Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP51 and CYP5122A1, which are involved in sterol biosynthesis in Leishmania species. This inhibition is critical for the treatment of leishmaniasis as it affects the growth of Leishmania donovani promastigotes .
- Antiparasitic Activity : The compound demonstrated significant antiparasitic activity, with effective concentrations (EC50 values) in the low micromolar range against intracellular L. donovani. This suggests that it may serve as a lead compound for developing new treatments for leishmaniasis .
Biological Activity Overview
Case Studies and Research Findings
- Inhibitory Effects on Leishmania : A study characterized the compound's ability to inhibit L. donovani proliferation effectively. The compound's structure allows it to selectively target the CYP enzymes critical for parasite survival while showing reduced toxicity to mammalian cells .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the piperazine and pyridine rings have been studied to optimize potency and selectivity. For instance, replacing the pyridyl group with imidazole resulted in enhanced selectivity for CYP5122A1 but reduced activity against L. donovani .
- Potential for Anticancer Applications : Given the structural similarities to other known anticancer agents, further studies are warranted to explore its efficacy against various cancer cell lines. Preliminary data suggest that piperazine derivatives can exhibit cytotoxic effects in certain cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
